molecular formula C13H11Cl2FN2O B1592380 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine CAS No. 756520-67-9

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Cat. No. B1592380
M. Wt: 301.14 g/mol
InChI Key: IEKMAKBQCRKWLS-UHFFFAOYSA-N
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Description

“3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C13H11Cl2FN2O . It is related to other compounds such as “(S)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine” and “®-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine” which have similar structures .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridin ring with an ethoxy group and an amine group attached. It also has a dichloro and a fluorophenyl group attached to the ethoxy group . The exact mass of the molecule is 300.0232465 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.14 . It has one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds . The compound is predicted to have a pKa of 8.06±0.10 .

Scientific Research Applications

Chemical Feature Studies

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine has been analyzed in three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. It showed significant correlation coefficients for inhibitory potency, indicating its potential in understanding the structure-activity relationships of chemical compounds (Lee, Lee, Kim, & Chae, 2013).

Synthesis and Characterization

The synthesis process of related compounds has been explored, including steps and intermediates leading to derivatives of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. These studies contribute to a deeper understanding of the synthetic pathways and properties of this compound (Choi, Kucharczyk, & Sofia, 1987).

Mechanistic Studies

Research has been conducted on the mechanisms of reactions involving related compounds, shedding light on the chemical behavior and potential applications of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine in various chemical reactions (Zhi-yuan, 2010).

Interfacial Material Applications

This compound's derivatives have been used as interfacial materials in polymer solar cells, highlighting its potential application in the field of renewable energy and materials science (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Anticancer Activity

Derivatives of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine have been synthesized and screened for anticancer activity, indicating its potential use in pharmaceutical research and drug development (Vinayak, Sudha, & Lalita, 2017).

Safety And Hazards

This compound may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKMAKBQCRKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610836
Record name 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

CAS RN

756520-67-9
Record name 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (10 g, 30 mmol) in EtOH/AcOH (200/250 mL) was added iron powder (16.75 g, 300 mmol) in one portion. The mixture was then refluxed for 75 min. The reaction mixture was allowed to cool to room temperature. The precipitate was collected by filtration. The filtrate was concentrated by evaporator and in vacuo to give black residue. The black residue was combined with the collected solid. Water (300 mL) was added and the aqueous mixture was neutralized with Na2CO3, then extracted with ether (3×200 mL). The combined ethereal solution was washed with saturated NaHCO3 (2×60 mL), H2O (60 mL) and brine (60 mL), dried over anhydrous Na2SO4, concentrated by evaporator in vacuo to afford 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (8.67 g, 96%) as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
EtOH AcOH
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16.75 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (56.7 g, 171 mmol) was dissolved in ethanol (354 mL), 2N HCl (35.4 mL) was added, and iron powder (67.0 g, 1196 mmol) was added portionwise under the cooling of ice bath. After 15 min, it was warmed to 85° C. After 1 h, the reaction liquid was cooled to room temperature, to which was added diatomaceous earth (85 g). After stirring for 15 min, the reaction liquid was sucking filtered using diatomaceous earth. The filtrate was evaporated to dryness under reduced pressure to yield the target product as light yellow solid powder (48.2 g, 160 mmol; yield=94%).
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
354 mL
Type
solvent
Reaction Step One
Name
Quantity
35.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
67 g
Type
catalyst
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
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3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
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3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
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3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
10
Citations
W Chen, X Guo, C Zhang, D Ke, G Zhang… - European Journal of …, 2019 - Elsevier
Despite the initial benefit demonstrated in clinical setting with ALK inhibitors, the challenging resistant mutants (F1174L, L1196M and G1202R) invariably developed. In this work, a …
Number of citations: 13 www.sciencedirect.com
F Xu, J Chen, X Xie, P Cheng, Z Yu… - … Process Research & …, 2020 - ACS Publications
Kilogram-scale highly selective catalytic hydrogenation of the aryl nitro group in the intermediate of crizotinib has been developed, which adopted continuous-flow technology with …
Number of citations: 13 pubs.acs.org
JY Lee, K Lee, HR Kim, CH Chae - Bulletin of the Korean …, 2013 - researchgate.net
The three dimensional-quantitative structure activity relationship (3D-QSAR) studies on chemical features of pyridine-2-amines in the external region of c-Met active site (ER chemical …
Number of citations: 7 www.researchgate.net
JJ Cui, M Tran-Dubé, H Shen, M Nambu… - Journal of medicinal …, 2011 - ACS Publications
Because of the critical roles of aberrant signaling in cancer, both c-MET and ALK receptor tyrosine kinases are attractive oncology targets for therapeutic intervention. The cocrystal …
Number of citations: 945 pubs.acs.org
JJ Cui, M Tran-Dubtie, H Shen, M Nambu, PP Kung… - pka-inhibitor.com
in cancer, both c-MET and ALK receptor tyrosine kinases are attractive oncology targets for therapeutic intervention. The cocrystal structure of 3 (PHA-665752), bound to c-MET kinase …
Number of citations: 0 pka-inhibitor.com
AA Abdelgalil, HM Alkahtani - Profiles of Drug Substances, Excipients and …, 2023 - Elsevier
Crizotinib, approved in 2011, was the first approved inhibitor targeting anaplastic lymphoma kinase (ALK) It used for treatment of the patients with metastatic non-small cell lung cancer (…
Number of citations: 4 www.sciencedirect.com
J Cui, RS Kania, MP Edwards - … Chemistry Approaches to …, 2013 - Wiley Online Library
3 Crizotinib Page 1 3 Crizotinib Jean Cui, Robert S. Kania, and Martin P. Edwards 3.1 Introduction The human body is composed of trillions of living cells with a tightly regulated …
Number of citations: 1 onlinelibrary.wiley.com
U Parmar, D Somvanshi, S Kori, AA Desai… - The Journal of …, 2021 - ACS Publications
Buchwald–Hartwig amination of chloroheteroarenes has been a challenging synthetic process, with very few protocols promoting this important transformation at ambient temperature. …
Number of citations: 3 pubs.acs.org
M Di Filippo, M Baumann - Molecules, 2021 - mdpi.com
Continuous flow chemistry is by now an established and valued synthesis technology regularly exploited in academic and industrial laboratories to bring about the improved preparation …
Number of citations: 4 www.mdpi.com
X Huang, M Schmidt, RL Yauch… - Medicinal Chemistry …, 2014 - Wiley Online Library
Although the heterogeneous nature of human cancer has long been recognized by pathologists, surgeons, and medical oncologists, the relatively recent systematic effort to …
Number of citations: 3 onlinelibrary.wiley.com

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